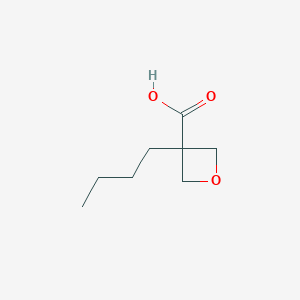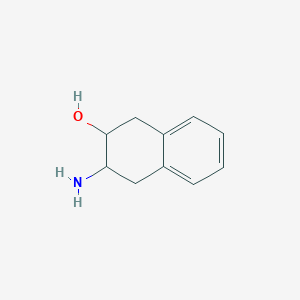![molecular formula C8H17N3 B11918952 1,4,8-Triazaspiro[5.5]undecane CAS No. 554435-42-6](/img/structure/B11918952.png)
1,4,8-Triazaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,8-Triazaspiro[55]undecane is a heterocyclic compound characterized by a spiro-connected bicyclic structure containing three nitrogen atoms
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1,4,8-Triazaspiro[5.5]undecan beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Reaktion eines Diamins mit einem Keton oder Aldehyd, gefolgt von einer Cyclisierung zur Bildung der Spirostruktur. Die Reaktionsbedingungen umfassen oft die Verwendung eines Lösungsmittels wie Ethanol oder Methanol und eines Katalysators wie Salzsäure oder Schwefelsäure.
Industrielle Produktionsverfahren
Die industrielle Produktion von 1,4,8-Triazaspiro[5.5]undecan kann ähnliche Synthesewege, jedoch in größerem Maßstab, verwenden. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet oft Durchflussreaktoren und fortschrittliche Reinigungsverfahren wie Kristallisation oder Chromatographie.
Analyse Chemischer Reaktionen
Reaktionstypen
1,4,8-Triazaspiro[5.5]undecan kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können an den Stickstoffatomen auftreten, oft unter Verwendung von Reagenzien wie Alkylhalogeniden oder Acylchloriden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem wässrigen Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung entsprechender Oxide oder Hydroxyl-Derivate.
Reduktion: Bildung reduzierter Amin-Derivate.
Substitution: Bildung substituierter Triazaspiro-Verbindungen.
Wissenschaftliche Forschungsanwendungen
1,4,8-Triazaspiro[5.5]undecan hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seines Potenzials als Ligand in biochemischen Assays.
Medizin: Für seine potenziellen therapeutischen Eigenschaften untersucht, darunter als Inhibitor spezifischer Enzyme.
Industrie: Wird bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 1,4,8-Triazaspiro[5.5]undecan beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die beteiligten Wege können die Hemmung der Enzymaktivität oder die Modulation der Rezeptorsignalisierung umfassen.
Wirkmechanismus
The mechanism of action of 1,4,8-Triazaspiro[5.5]undecane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1,4,9-Triazaspiro[5.5]undecan-2-on
- 1,3,8-Triazaspiro[4.5]decan
Vergleich
1,4,8-Triazaspiro[5.5]undecan ist aufgrund seiner spezifischen Spirostruktur und der Position der Stickstoffatome einzigartig. Im Vergleich zu ähnlichen Verbindungen kann es eine unterschiedliche Reaktivität und biologische Aktivität aufweisen, was es zu einer wertvollen Verbindung für spezifische Anwendungen in Forschung und Industrie macht.
Eigenschaften
CAS-Nummer |
554435-42-6 |
|---|---|
Molekularformel |
C8H17N3 |
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
1,4,8-triazaspiro[5.5]undecane |
InChI |
InChI=1S/C8H17N3/c1-2-8(6-9-3-1)7-10-4-5-11-8/h9-11H,1-7H2 |
InChI-Schlüssel |
QCBIMALZSIQJGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CNC1)CNCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[2.5]octane-6-carboxamide](/img/structure/B11918883.png)
![2-Chlorooxazolo[4,5-c]pyridine](/img/structure/B11918888.png)
![5-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11918895.png)
![(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B11918900.png)
![1'H,3H,3'H-Spiro[furan-2,2'-pyrrolizine]](/img/structure/B11918916.png)
![3-Thia-1-azaspiro[4.4]nonan-2-one](/img/structure/B11918923.png)
![(6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11918928.png)





![2-(1,8a-Dihydroimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B11918955.png)
![2h-Furo[3,2-e]indole](/img/structure/B11918956.png)
